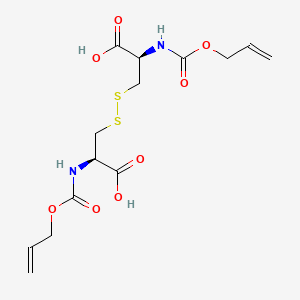
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH, also known as N-allyloxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine. This compound is primarily used in peptide synthesis as a protecting group for the thiol group of cysteine. Protecting groups are essential in synthetic chemistry to prevent unwanted reactions at specific functional groups during multi-step synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH can be synthesized through various methods. One common approach involves the protection of the cysteine thiol group using allyloxycarbonyl (Alloc) groups. The reaction typically involves the use of allyl chloroformate and a base such as triethylamine to form the Alloc-protected cysteine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Alloc group can be removed under mild conditions using palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophile like morpholine.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Deprotection: Palladium catalysts and nucleophiles (e.g., morpholine).
Amidation: Carbodiimides and carboxylic acid derivatives.
Major Products Formed
Deprotection: Free cysteine.
Amidation: Amide derivatives of cysteine.
科学的研究の応用
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH has numerous applications in scientific research:
Peptide Synthesis: Used as a protecting group for cysteine in solid-phase peptide synthesis, facilitating the synthesis of complex peptides and proteins.
Protein Modification: Employed in the site-specific modification of proteins, enabling the study of protein function and interactions.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Applied in the conjugation of peptides to other biomolecules, such as antibodies, for targeted drug delivery and diagnostics.
作用機序
The primary mechanism of action of Alloc-Cys(1)-OH.Alloc-Cys(1)-OH involves the protection and subsequent deprotection of the cysteine thiol group. The Alloc group prevents unwanted reactions at the thiol group during synthesis. Upon deprotection, the free thiol group can participate in various biochemical reactions, such as disulfide bond formation and nucleophilic substitution .
類似化合物との比較
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH is unique compared to other cysteine derivatives due to its specific protecting group. Similar compounds include:
Boc-Cys(1)-OH: Uses a tert-butoxycarbonyl (Boc) protecting group.
Cbz-Cys(1)-OH: Uses a benzyloxycarbonyl (Cbz) protecting group.
This compound offers advantages in terms of mild deprotection conditions and compatibility with various synthetic methods, making it a valuable tool in peptide and protein chemistry .
特性
分子式 |
C14H20N2O8S2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
(2R)-3-[[(2R)-2-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]disulfanyl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H20N2O8S2/c1-3-5-23-13(21)15-9(11(17)18)7-25-26-8-10(12(19)20)16-14(22)24-6-4-2/h3-4,9-10H,1-2,5-8H2,(H,15,21)(H,16,22)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |
InChIキー |
SWVORQKGWDILLE-UWVGGRQHSA-N |
異性体SMILES |
C=CCOC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OCC=C)C(=O)O |
正規SMILES |
C=CCOC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



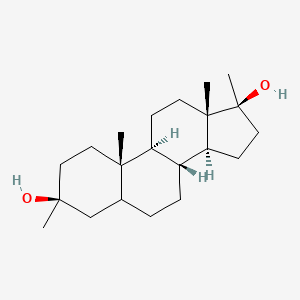
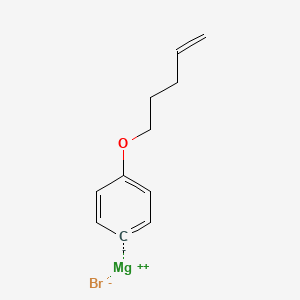

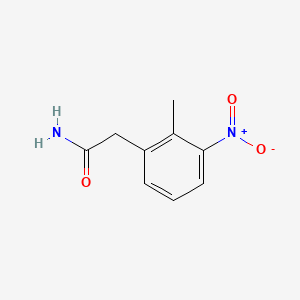
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
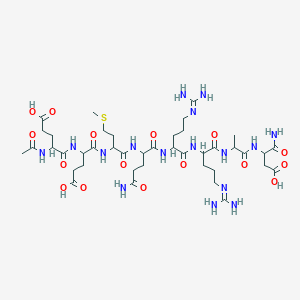
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
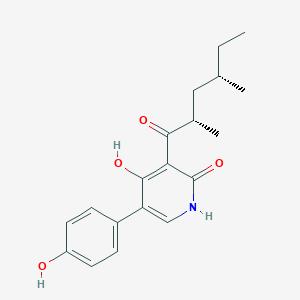
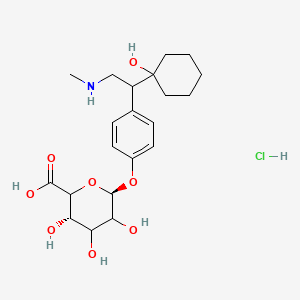
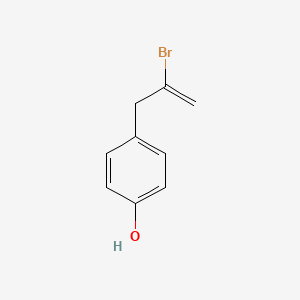
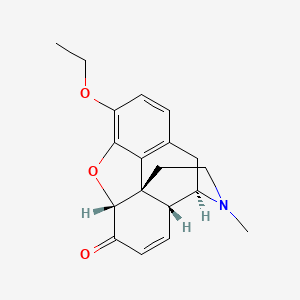
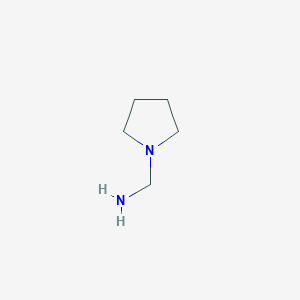
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
